N~2~-isopropyl-2,5-pyridinediamine
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Overview
Description
N2-isopropyl-2,5-pyridinediamine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol2-isopropyl-2,5-pyridinediamine | 52025-41-9 - MilliporeSigma. It is a derivative of pyridine, featuring an isopropyl group attached to the nitrogen atom at the second position and two amino groups at the 2nd and 5th positions of the pyridine ring2-isopropyl-2,5-pyridinediamine | 52025-41-9 - MilliporeSigma.
Synthetic Routes and Reaction Conditions:
Chichibabin Pyridine Synthesis: This method involves the reaction of an aldehyde with ammonia and acetylene under high pressure and temperature to form the pyridine ring2-isopropyl-2,5-pyridinediamine | 52025-41-9 - MilliporeSigma.
Reductive Amination: This involves the reaction of pyridine derivatives with isopropylamine in the presence of reducing agents like sodium cyanoborohydride2-isopropyl-2,5-pyridinediamine | 52025-41-9 - MilliporeSigma.
Industrial Production Methods: The industrial production of N2-isopropyl-2,5-pyridinediamine typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity2-isopropyl-2,5-pyridinediamine | 52025-41-9 - MilliporeSigma.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amino groups to nitro groups, resulting in the formation of N-oxide derivatives.
Reduction: Reduction reactions can reduce nitro groups to amino groups, enhancing the compound's reactivity.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like tin chloride and iron powder are often used.
Substitution: Electrophilic substitution typically requires strong acids or Lewis acids.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines.
Scientific Research Applications
N2-isopropyl-2,5-pyridinediamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which N2-isopropyl-2,5-pyridinediamine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
N2-methyl-2,5-pyridinediamine
N2-ethyl-2,5-pyridinediamine
N2-isopropyl-2,3-pyridinediamine
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Properties
IUPAC Name |
2-N-propan-2-ylpyridine-2,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFWHQBUBNUEBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281707 |
Source
|
Record name | N2-(1-Methylethyl)-2,5-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52025-41-9 |
Source
|
Record name | N2-(1-Methylethyl)-2,5-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52025-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-(1-Methylethyl)-2,5-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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